molecular formula C14H9BrFN3O4 B11686381 N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide

Cat. No.: B11686381
M. Wt: 382.14 g/mol
InChI Key: VQIGSBZJQICQRJ-REZTVBANSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide typically involves the reaction of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 4-fluorobenzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

    Oxidation: Products include oxides of the original compound.

    Reduction: Products include amino derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The presence of the nitro and bromine groups can also influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide is unique due to the presence of both bromine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H9BrFN3O4

Molecular Weight

382.14 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C14H9BrFN3O4/c15-10-5-9(13(20)12(6-10)19(22)23)7-17-18-14(21)8-1-3-11(16)4-2-8/h1-7,20H,(H,18,21)/b17-7+

InChI Key

VQIGSBZJQICQRJ-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)F

Origin of Product

United States

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